molecular formula C13H17NO2 B6601286 4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one CAS No. 85288-36-4

4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one

Cat. No. B6601286
CAS RN: 85288-36-4
M. Wt: 219.28 g/mol
InChI Key: NHFRFGVAGVRFGK-UHFFFAOYSA-N
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Description

4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one (4-TBPO) is a synthetic compound used in a variety of scientific research applications. It is primarily used as a reagent in organic synthesis, serving as a building block for the synthesis of a variety of molecules. 4-TBPO is also used in a number of biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one has a variety of scientific research applications. It has been used as a reagent in organic synthesis, serving as a building block for the synthesis of a variety of molecules. It has also been used in studies of enzyme inhibitors, as well as in the development of new drugs for the treatment of various diseases. Additionally, 4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one has been used in the study of protein-protein interactions, as well as in the development of new catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one is not fully understood. However, it is believed to act as a substrate in enzyme-catalyzed reactions, as well as a catalyst in certain chemical reactions. It is also believed to interact with proteins and other molecules, altering their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one are not well understood. However, it is believed to have a variety of effects on enzymes, proteins, and other molecules. It is believed to inhibit certain enzymes, alter the structure and function of proteins, and affect the activity of certain hormones.

Advantages and Limitations for Lab Experiments

4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one has a number of advantages for laboratory experiments. It is simple and cost-effective to synthesize, making it an attractive choice for researchers. Additionally, it is believed to have a variety of biochemical and physiological effects, making it useful for a variety of research applications. However, 4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one also has some limitations. For example, its mechanism of action is not fully understood, and its effects on enzymes, proteins, and other molecules are not fully understood.

Future Directions

There are a number of potential future directions for research involving 4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one. These include further study of its mechanism of action, as well as its effects on enzymes, proteins, and other molecules. Additionally, further research could be conducted on its potential use as a drug for the treatment of various diseases. Other possible future directions include the development of new catalysts for chemical reactions, and the use of 4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one in the synthesis of new molecules.

Synthesis Methods

4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one is synthesized through a two-step process. The first step involves the condensation of 4-tert-butylphenol with 1,3-oxazolidin-2-one in the presence of an acid catalyst. The second step involves the reaction of the resulting product with a base, such as sodium hydroxide, to form 4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one. This method is simple, efficient, and cost-effective, making it a popular choice for synthesizing 4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one.

properties

IUPAC Name

4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-13(2,3)10-6-4-9(5-7-10)11-8-16-12(15)14-11/h4-7,11H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFRFGVAGVRFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2COC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Tert-butylphenyl)-1,3-oxazolidin-2-one

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